N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 895104-08-2
VCID: VC11875950
InChI: InChI=1S/C20H18FN3O2S/c1-2-14-5-3-4-6-17(14)23-18(25)13-27-19-20(26)24(12-11-22-19)16-9-7-15(21)8-10-16/h3-12H,2,13H2,1H3,(H,23,25)
SMILES: CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Molecular Formula: C20H18FN3O2S
Molecular Weight: 383.4 g/mol

N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

CAS No.: 895104-08-2

Cat. No.: VC11875950

Molecular Formula: C20H18FN3O2S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide - 895104-08-2

Specification

CAS No. 895104-08-2
Molecular Formula C20H18FN3O2S
Molecular Weight 383.4 g/mol
IUPAC Name N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H18FN3O2S/c1-2-14-5-3-4-6-17(14)23-18(25)13-27-19-20(26)24(12-11-22-19)16-9-7-15(21)8-10-16/h3-12H,2,13H2,1H3,(H,23,25)
Standard InChI Key BJDKZFQDNCRINS-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions:

  • Preparation of the Pyrazinone Core:

    • The dihydropyrazinone moiety can be synthesized through cyclization reactions involving hydrazine derivatives and keto acids.

  • Thiol-Ether Formation:

    • A sulfanyl linkage is introduced by reacting the pyrazinone derivative with an appropriate thiol compound under mild conditions.

  • Acetamide Functionalization:

    • The final step involves coupling the ethyl-substituted aniline derivative with the sulfanyl-pyrazinone intermediate using acylation reagents.

These steps are supported by techniques such as NMR and mass spectrometry for structural confirmation.

Structural Characterization

The structure of N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be elucidated using the following techniques:

TechniquePurpose
NMR (1H and 13C)Confirms proton and carbon environments.
IR SpectroscopyIdentifies functional groups (amide, sulfanyl).
Mass SpectrometryDetermines molecular weight and fragmentation.
X-ray CrystallographyProvides detailed 3D molecular geometry.

Medicinal Chemistry

Compounds containing pyrazinone cores and fluorophenyl groups have demonstrated diverse biological activities, including:

  • Anticonvulsant Activity:

    • Similar compounds have shown efficacy in epilepsy models due to their interaction with neuronal sodium channels .

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest that structurally related compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation .

  • Antimicrobial Properties:

    • Sulfanyl-linked heterocycles are known for their antimicrobial activity against bacterial strains.

Drug Development

The combination of lipophilic (fluorophenyl) and hydrophilic (amide) regions in this molecule makes it a candidate for further optimization in drug design.

Structural Analogues

Several studies on structurally similar compounds provide insight into potential properties:

  • N-Arylacetamides:

    • These derivatives exhibit hydrogen bonding interactions that stabilize crystal packing and enhance biological activity .

  • Pyrazinone Derivatives:

    • Known for their roles as enzyme inhibitors or receptor modulators in various therapeutic areas .

  • Fluorinated Phenyl Groups:

    • Fluorination improves metabolic stability and receptor binding affinity, as seen in other pharmaceutical agents .

Future Directions

Further studies are needed to explore the pharmacological potential of this compound:

  • Biological Assays:

    • Screening for anticonvulsant or anti-inflammatory activity in vitro and in vivo.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the phenyl or pyrazinone rings to optimize activity.

  • Toxicity Studies:

    • Evaluating safety profiles through acute and chronic toxicity tests.

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